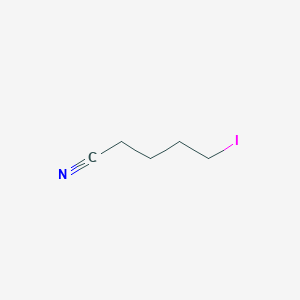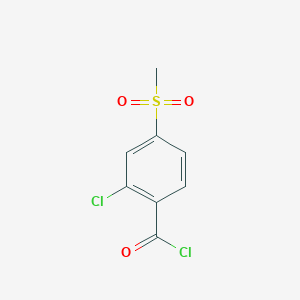
4-Chloro-2,6-difluorophenylboronic acid
Übersicht
Beschreibung
4-Chloro-2,6-difluorophenylboronic acid, commonly known as 4-Chloro-2,6-difluorobenzeneboronic acid (4-Cl-2,6-DFBPBA), is an important organoboronic acid compound used in various scientific and industrial applications. It is a versatile compound that can be used as a catalyst, reagent, or precursor for a variety of reactions. It is an important building block for the synthesis of various compounds and is widely used in organic synthesis, analytical chemistry, and drug discovery. 4-Cl-2,6-DFBPBA is a highly reactive, non-toxic compound with a high degree of solubility in organic solvents, making it an ideal choice for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Structural and Spectroscopic Analysis
4-Chloro-2,6-difluorophenylboronic acid has been studied for its structural and spectroscopic properties. Kurt (2009) analyzed the vibrational spectra of 4-chlorophenylboronic acids using Fourier transform Raman and infrared spectroscopy, combined with Hartree–Fock and density functional harmonic calculations. This research contributes to understanding the molecule's stability and its interaction with light, which is crucial in materials science and chemistry (Kurt, 2009).
Synthesis and Polymerization
The molecule has been utilized in the synthesis of novel polymers. Banerjee et al. (1999) reported the successful synthesis of perfluoroalkyl-activated bishalo monomers using 4-chloro-phenylboronic acid. These monomers were then converted into poly(arylene ether)s, showing high thermal stability. Such polymers have potential applications in various industrial and technological fields due to their thermal resistance and stability (Banerjee, Maier, & Burger, 1999).
Environmental Analysis
In the environmental sector, research has focused on the degradation of pollutants using boronic acids. Goskonda, Catallo, and Junk (2002) explored the sonochemical degradation of aromatic organic pollutants, including compounds similar to this compound. This work is essential for developing methods to mitigate the environmental impact of such compounds (Goskonda, Catallo, & Junk, 2002).
Fluorescence Quenching Mechanism
The molecule has also been investigated in the context of fluorescence quenching. Geethanjali, Nagaraja, and Melavanki (2015) studied the fluorescence quenching of boronic acid derivatives at room temperature. Understanding such interactions is vital for developing new sensors and diagnostic tools (Geethanjali, Nagaraja, & Melavanki, 2015).
Chemical Synthesis and Reactions
In chemical synthesis, this compound plays a role in the creation of complex molecules. For instance, Parry et al. (2002) used similar boronic acids for palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives. Such reactions are fundamental in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2,6-difluorophenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as this compound) transfers the organic group to the palladium catalyst . This is followed by the reductive elimination step, which forms the desired carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the construction of carbon-carbon bonds . The downstream effects include the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial for its effectiveness in the suzuki-miyaura coupling reaction .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a base and a suitable solvent . The reaction is also sensitive to moisture and oxygen, requiring an inert atmosphere for optimal results . The temperature and reaction time can also affect the yield and selectivity of the reaction .
Biochemische Analyse
Biochemical Properties
4-Chloro-2,6-difluorophenylboronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process essential for the coupling reaction . Additionally, this compound can interact with enzymes and proteins that contain active sites capable of binding boronic acids, potentially inhibiting their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are not extensively documentedThis compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering their activity and, consequently, the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies could lead to cumulative effects on cellular function, potentially altering cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, this compound could induce toxic or adverse effects, such as enzyme inhibition, disruption of metabolic pathways, and potential organ damage . Threshold effects should be carefully monitored to determine the safe and effective dosage range for experimental applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic activity. These interactions can provide insights into the regulation of metabolic pathways and the potential therapeutic applications of boronic acid derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biochemical activity and potential therapeutic effects. Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical research and drug development .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
(4-chloro-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOWOCFSNXZHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402534 | |
| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925911-61-1 | |
| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


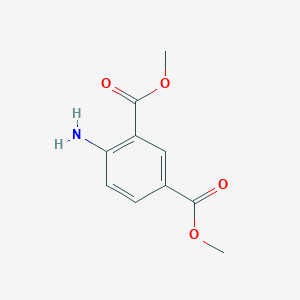


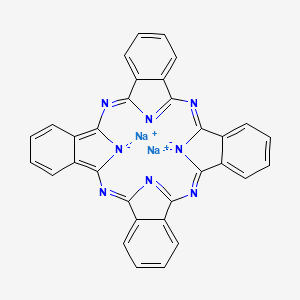
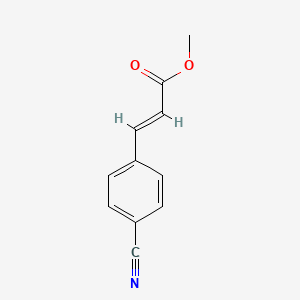
![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)
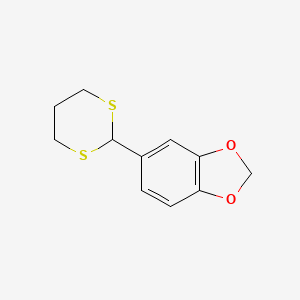
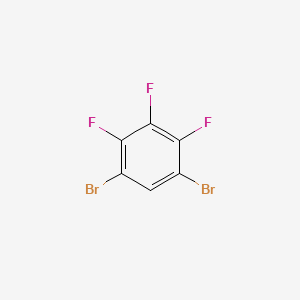
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
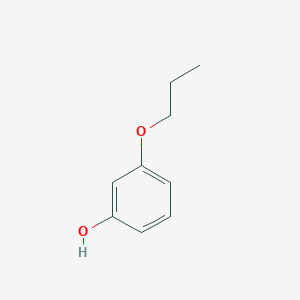
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
